molecular formula C11H13N3 B1348403 4-Hydrazino-2,8-dimethylquinoline CAS No. 49612-06-8

4-Hydrazino-2,8-dimethylquinoline

Cat. No. B1348403
CAS RN: 49612-06-8
M. Wt: 187.24 g/mol
InChI Key: XDMSDOXCZHKTDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydrazino-2,8-dimethylquinoline involves several steps. The precursor 2-chloro 4,6-dimethyl quinoline was obtained by the reaction of 2-hydroxy 4,6-dimethyl-quinoline with phosphorus oxychloride. The 2-chloro 4,6-dimethyl quinoline was then refluxed with hydrazine dihydrochloride in 20 mL of ethanol to give 2-hydrazino 4,6-dimethyl quinoline .


Molecular Structure Analysis

The molecular structure of 4-Hydrazino-2,8-dimethylquinoline consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 . The molecule has three hydrogen bond acceptors and donors, and one freely rotating bond .


Physical And Chemical Properties Analysis

4-Hydrazino-2,8-dimethylquinoline has a density of 1.2±0.1 g/cm^3, a boiling point of 390.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 60.3±0.3 cm^3, a polar surface area of 51 Å^2, and a molar volume of 155.9±3.0 cm^3 .

Scientific Research Applications

  • Synthesis and Transformations : 4-Hydrazino-2-methylquinolines, a related compound, have been synthesized and used for further chemical transformations. These compounds react with ethyl acetoacetate and acetone to yield various quinoline derivatives (Avetisyan et al., 2010).

  • Tautomerism Studies : Investigations into the tautomerism of guanidines, including compounds related to 4-Hydrazino-2,8-dimethylquinoline, have been conducted using NMR. These studies provide insights into the chemical behavior and properties of these compounds in solution (Ghiviriga et al., 2009).

  • Structural Revisions : Research has been conducted to revise the structure of compounds obtained from reactions involving 4-Hydrazino-2,8-dimethylquinoline. These revisions are based on NMR and IR spectral data, contributing to a more accurate understanding of these chemical structures (Ahluwalia et al., 1986).

  • Reactions with Cyclanediones : Studies have explored the reactions of 4-hydrazinoquinazoline with cyclanedione derivatives. This research contributes to the development of new chemical pathways and potential applications of these compounds (Strakov et al., 1996).

  • Antimicrobial Activities : Research into the antimicrobial activities of sugar (2-phenylquinazolin-4-yl)hydrazones, synthesized from 4-hydrazino-2-phenylquinazoline, has been conducted. These studies are significant in exploring the potential biomedical applications of these compounds (El‐Hiti et al., 2000).

  • Synthesis and Crystal Structures : Investigations into the synthesis and crystal structures of derivatives of 4-hydrazinoquinazoline have been carried out. Such studies are crucial for understanding the physical and chemical properties of these compounds (Davydov et al., 2009).

  • 4-Hydrazino-1-methyl-2(1H)quinolinone has been achieved. This research expands the range of quinolinone derivatives and explores their potential applications (Abass, 2000).
  • Reaction with Ethyl Acetoacetate : A study has been conducted on the reaction of 1-hydrazino-3,3-dimethyl-3,4-dihydroisoquinoline with ethyl acetoacetate, leading to the synthesis of specific derivatives. The crystal structure of these compounds provides valuable insights for chemical synthesis and applications (Sokol et al., 1999).

  • Biological Activity Prediction : Computational studies have been conducted to predict the biological activity and acute toxicity of derivatives of 4-hydrazinoquinazoline. Such studies are crucial for identifying potential therapeutic applications and safety profiles of these compounds (Danylchenko et al., 2016).

  • Synthesis and Antimicrobial Activity : Research has been done on the synthesis of new 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives from 4-hydrazinoquinoline and their testing against various bacterial strains. This study is important for developing new antimicrobial agents (Kayirere et al., 1998).

  • Toxicity and Antioxidant Activity : A study has been conducted on the toxicity and antioxidant activity of 4-hydrazinoquinoline derivatives, demonstrating their potential as antioxidants and their safety profile (Romanenko & Kozyr, 2022).

properties

IUPAC Name

(2,8-dimethylquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-4-3-5-9-10(14-12)6-8(2)13-11(7)9/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSDOXCZHKTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332905
Record name 4-hydrazino-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-2,8-dimethylquinoline

CAS RN

49612-06-8
Record name 4-hydrazino-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Avetisyan, IL Aleksanyan… - Russian journal of organic …, 2010 - Springer
6(8)-Substituted 4-hydrazino-2-methylquinolines were synthesized by reaction of the corresponding 4-chloro-2-methylquinolines with hydrazine hydrate. Reactions of the title …
Number of citations: 3 link.springer.com

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